CR-1-31-B: A Synthetic Rocaglate Targeting eIF4A for Cancer Therapy
CR-1-31-B: A Synthetic Rocaglate Targeting eIF4A for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
CR-1-31-B is a potent and specific synthetic rocaglate that functions as an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. By perturbing the interaction between eIF4A and RNA, CR-1-31-B effectively impedes the initiation of protein synthesis. This mechanism of action has demonstrated significant anti-neoplastic and antiviral activities in preclinical studies. This document provides a comprehensive technical overview of CR-1-31-B, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a review of the key signaling pathways it modulates.
Introduction
The dysregulation of protein synthesis is a hallmark of cancer. Eukaryotic translation initiation factor 4A (eIF4A) plays a critical role in the initiation phase of cap-dependent translation, making it an attractive target for therapeutic intervention. CR-1-31-B, a synthetic derivative of the natural product rocaglamide, has emerged as a powerful inhibitor of eIF4A. It exhibits a unique mode of action by clamping eIF4A onto specific mRNA transcripts, thereby stalling translation and inducing apoptosis in cancer cells. This whitepaper serves as a technical guide for researchers and drug development professionals interested in the therapeutic potential of CR-1-31-B.
Mechanism of Action
Quantitative Data
The potency of CR-1-31-B has been evaluated across a range of cancer cell lines and viral assays. The following tables summarize the key quantitative data, including IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.
Table 1: In Vitro Anti-Cancer Activity of CR-1-31-B (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| Kelly | Neuroblastoma | 4 | 48-hour treatment |
| SH-SY5Y | Neuroblastoma | 20 | 48-hour treatment |
| GBC-SD | Gallbladder Cancer | ~100 | 48-hour treatment |
| SGC-996 | Gallbladder Cancer | ~100 | 48-hour treatment |
| Metastatic Osteosarcoma Cells | Osteosarcoma | 8 | Not specified |
Data compiled from multiple sources.[1][4]
Table 2: In Vitro Antiviral Activity of CR-1-31-B (EC50 Values)
| Virus | Cell Line | EC50 (nM) |
| SARS-CoV-2 | Vero E6 | ~1.8 |
| HCoV-229E | Not specified | ~2.9 |
| MERS-CoV | Not specified | ~1.9 |
Data compiled from multiple sources.[5]
Signaling Pathways and Experimental Workflows
The inhibition of eIF4A by CR-1-31-B impacts several critical signaling pathways involved in cancer progression. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for evaluating CR-1-31-B.
Mechanism of CR-1-31-B action on protein synthesis.
Workflow for evaluating CR-1-31-B's anti-cancer effects.
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the activity of CR-1-31-B.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Materials:
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96-well plates
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Cancer cell lines of interest
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Complete cell culture medium
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CR-1-31-B (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
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Protocol:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treat the cells with various concentrations of CR-1-31-B (e.g., 0-200 nM) for the desired time (e.g., 48 hours). Include a vehicle control (DMSO).
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
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Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Materials:
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6-well plates
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Cancer cell lines
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CR-1-31-B
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
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Protocol:
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Seed cells in 6-well plates and treat with CR-1-31-B at the desired concentration and time (e.g., 100 nM for 12 hours).
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Harvest the cells by trypsinization and wash with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within 1 hour.
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Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins, such as c-FLIP and MUC1-C, that are affected by CR-1-31-B treatment.
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Materials:
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Cell culture dishes
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CR-1-31-B
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RIPA lysis buffer with protease inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies (e.g., anti-c-FLIP, anti-MUC1-C, anti-caspase-3, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescence detection reagent
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Protocol:
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Treat cells with CR-1-31-B (e.g., 100 nM for 12 hours).
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Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST for 1 hour.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the protein bands using a chemiluminescence reagent and an imaging system.
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In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of CR-1-31-B in a living organism.
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Materials:
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Immunocompromised mice (e.g., BALB/c nude mice)
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Cancer cell line (e.g., GBC-SD)
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CR-1-31-B
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Vehicle (e.g., olive oil)
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Protocol:
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Subcutaneously inject cancer cells (e.g., 5 x 10^6 GBC-SD cells) into the flank of the mice.
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Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
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Randomly assign the mice to treatment groups (e.g., vehicle control, CR-1-31-B).
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Administer CR-1-31-B intraperitoneally at a specified dose and schedule (e.g., 2 mg/kg every 2 days for 28 days).[1]
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Measure tumor volume with calipers regularly (e.g., every 2-3 days).
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for cleaved caspase-3).
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Conclusion
CR-1-31-B is a promising eIF4A inhibitor with potent anti-cancer and antiviral activities. Its mechanism of action, involving the clamping of eIF4A on mRNA, provides a targeted approach to inhibit the synthesis of proteins crucial for cancer cell survival and proliferation. The quantitative data and experimental protocols outlined in this whitepaper provide a solid foundation for further research and development of CR-1-31-B as a potential therapeutic agent. Continued investigation into its efficacy in various cancer models and its potential for combination therapies is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
